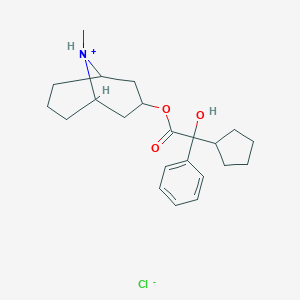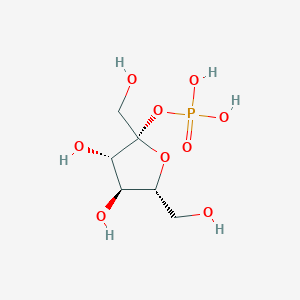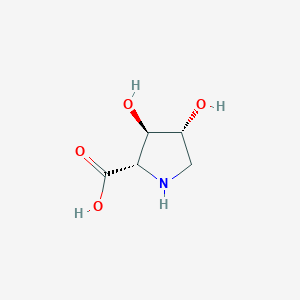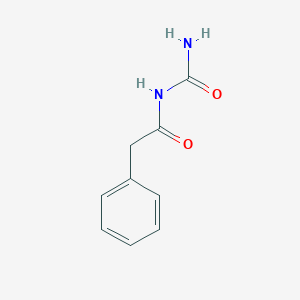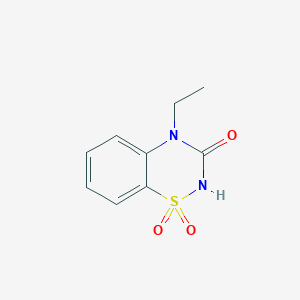![molecular formula C34H51NO B010395 Benzamide, N-[(3beta)-cholest-5-en-3-yl]- CAS No. 19595-23-4](/img/structure/B10395.png)
Benzamide, N-[(3beta)-cholest-5-en-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is in drug delivery systems. The compound has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in cell growth and proliferation. This activity makes it a potential candidate for the development of anticancer drugs.
Effets Biochimiques Et Physiologiques
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been shown to have various biochemical and physiological effects. It has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its ability to improve the solubility and stability of drugs. This makes it easier to study the effects of drugs on various diseases. Additionally, it has been shown to have various biological activities, making it a potential candidate for the development of new drugs.
However, one of the limitations of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its high cost of synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to study its effects on various diseases.
Orientations Futures
There are several future directions for the study of Benzamide, N-[(3beta)-cholest-5-en-3-yl]-. One of the significant areas of research is in the development of new drug delivery systems. Additionally, it has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. Therefore, further studies are needed to understand its mechanism of action and its effects on various diseases.
Conclusion
In conclusion, Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas. Its ability to improve the solubility and stability of drugs makes it a potential candidate for the development of new drugs. Additionally, it has been shown to have various biological activities, including anticancer and anti-inflammatory properties. Further studies are needed to understand its mechanism of action and its effects on various diseases.
Méthodes De Synthèse
The synthesis of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- involves the reaction of cholesteryl chloroformate with benzamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound as a white solid with a melting point of 150-152°C.
Propriétés
Numéro CAS |
19595-23-4 |
|---|---|
Nom du produit |
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- |
Formule moléculaire |
C34H51NO |
Poids moléculaire |
489.8 g/mol |
Nom IUPAC |
N-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]benzamide |
InChI |
InChI=1S/C34H51NO/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(35-32(36)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3,(H,35,36)/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Clé InChI |
SIRXRNBKOSZLRS-LLHZKFLPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC(=O)C5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
Synonymes |
N-(Cholest-5-en-3β-yl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



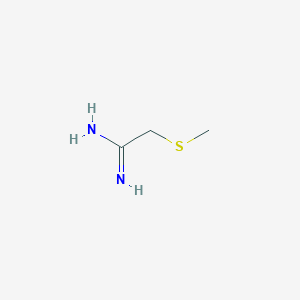
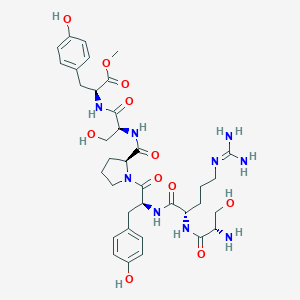
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
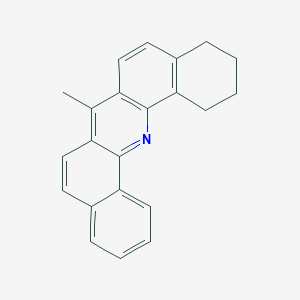
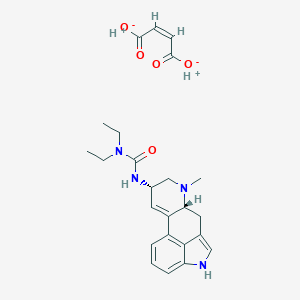
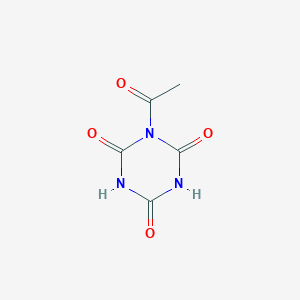
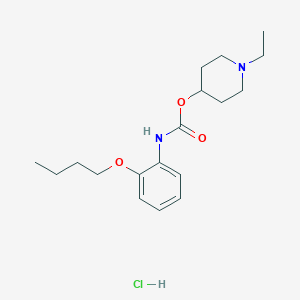
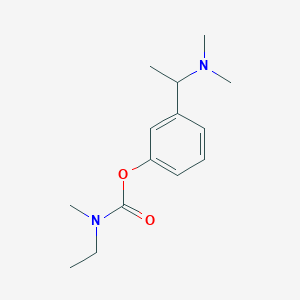
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
